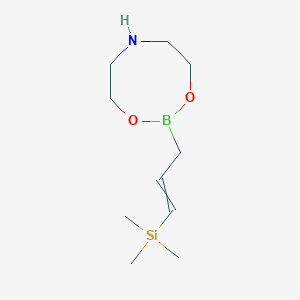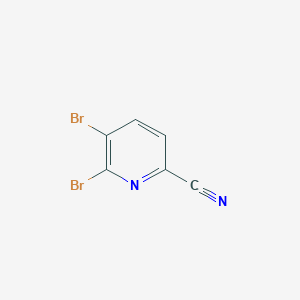
N-(2,4-difluorophenyl)-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-difluorophenyl)-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide is a complex organic compound characterized by the presence of difluorophenyl, methoxyphenyl, and methylsulfonyl groups attached to a glycinamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-difluorophenyl)-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide typically involves multi-step organic reactions. One common approach is to start with the appropriate substituted anilines and react them with glycine derivatives under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to enhance production rates and ensure consistent quality .
Analyse Des Réactions Chimiques
Types of Reactions
N-(2,4-difluorophenyl)-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic rings, using reagents like halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, alkoxides, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to amines or alcohols .
Applications De Recherche Scientifique
N-(2,4-difluorophenyl)-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammatory conditions.
Industry: Utilized in the development of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of N-(2,4-difluorophenyl)-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites. These interactions can lead to changes in cellular pathways and physiological responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2,4-difluorophenyl)-N~2~-(4-methoxyphenyl)glycinamide
- N-(2,4-difluorophenyl)-N~2~-(methylsulfonyl)glycinamide
- N-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide
Uniqueness
N-(2,4-difluorophenyl)-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both difluorophenyl and methoxyphenyl groups enhances its potential for diverse applications compared to similar compounds .
Propriétés
Formule moléculaire |
C16H16F2N2O4S |
|---|---|
Poids moléculaire |
370.4 g/mol |
Nom IUPAC |
N-(2,4-difluorophenyl)-2-(4-methoxy-N-methylsulfonylanilino)acetamide |
InChI |
InChI=1S/C16H16F2N2O4S/c1-24-13-6-4-12(5-7-13)20(25(2,22)23)10-16(21)19-15-8-3-11(17)9-14(15)18/h3-9H,10H2,1-2H3,(H,19,21) |
Clé InChI |
LWURPFSEPLNEAE-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)N(CC(=O)NC2=C(C=C(C=C2)F)F)S(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]hexanamide](/img/structure/B12451103.png)
![1-[2-(2-methylphenoxy)ethyl]-3-pentyl-1,3-dihydro-2H-benzimidazol-2-imine](/img/structure/B12451108.png)
![2-(3,4-dichlorophenyl)-5,7-dimethyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-3(8),9,11,13,15-pentaene-4,6,17-trione](/img/structure/B12451120.png)

![N-[N'-(4,6-dimethylpyrimidin-2-yl)-N-(4-propan-2-ylphenyl)carbamimidoyl]benzamide](/img/structure/B12451130.png)
![N-[3-[(4S)-2,5-dioxooxazolidin-4-yl]propyl]-2,2,2-trifluoro-acetamide](/img/structure/B12451141.png)
![{[2-(Benzyloxy)phenyl]methyl}hydrazine](/img/structure/B12451147.png)
![N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-N-(3-chloro-4-methoxyphenyl)benzenesulfonamide](/img/structure/B12451158.png)
![3-Azabicyclo[3.2.0]heptan-6-ol hydrochloride](/img/structure/B12451161.png)

![1-[(E)-{[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]naphthalen-2-ol](/img/structure/B12451174.png)


